N-[6-IODO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N-[6-IODO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a benzodioxole moiety, which is often found in bioactive molecules.
Preparation Methods
The synthesis of N-[6-IODO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.
Introduction of the Benzodioxole Moiety: This step often involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction.
Final Coupling: The final step involves coupling the quinazolinone intermediate with the benzodioxole derivative under suitable conditions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-[6-IODO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The quinazolinone core is known for its biological activity, making this compound a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-IODO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is not fully understood. it is likely to interact with specific molecular targets and pathways due to its structural features. The quinazolinone core may inhibit certain enzymes or receptors, while the benzodioxole moiety could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and benzodioxole-containing molecules. Compared to these compounds, N-[6-IODO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to the presence of both the quinazolinone and benzodioxole moieties, as well as the iodine atom, which can be further functionalized. Some similar compounds are:
Quinazolinone Derivatives: Known for their biological activities, including anticancer and anti-inflammatory properties.
Benzodioxole Derivatives: Often found in bioactive molecules with various pharmacological effects.
Properties
Molecular Formula |
C30H24IN3O6 |
---|---|
Molecular Weight |
649.4 g/mol |
IUPAC Name |
N-[6-iodo-2-[2-[(3-methoxyphenyl)methoxy]phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C30H24IN3O6/c1-37-21-6-4-5-18(13-21)16-38-25-8-3-2-7-22(25)28-32-24-11-10-20(31)15-23(24)30(36)34(28)33-29(35)19-9-12-26-27(14-19)40-17-39-26/h2-15,28,32H,16-17H2,1H3,(H,33,35) |
InChI Key |
UFAUBIZXADIMOY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2C3NC4=C(C=C(C=C4)I)C(=O)N3NC(=O)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2C3NC4=C(C=C(C=C4)I)C(=O)N3NC(=O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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